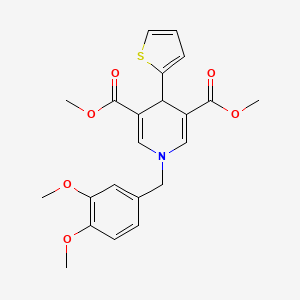![molecular formula C23H23NO3 B3613518 2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B3613518.png)
2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide
Übersicht
Beschreibung
2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide, also known as PCC, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the family of chromene derivatives and has been found to exhibit interesting biological properties. In
Wirkmechanismus
The exact mechanism of action of 2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antinociceptive effects in animal models. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, this compound has been shown to have potential as a probe for the detection of metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide in lab experiments is its potential to exhibit multiple biological effects, including anti-inflammatory, analgesic, and antinociceptive effects. Additionally, this compound has been shown to have potential as a probe for the detection of metal ions in biological systems. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide. One area of research could focus on further elucidating the mechanism of action of this compound. Additionally, research could focus on exploring the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research could also investigate the potential use of this compound as a probe for the detection of metal ions in biological systems.
Wissenschaftliche Forschungsanwendungen
2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit interesting biological properties, including anti-inflammatory, analgesic, and antinociceptive effects. This compound has also been shown to have potential anticancer activity, as it induces apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
2-oxo-N-[(4-phenylcyclohexyl)methyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c25-22(20-14-19-8-4-5-9-21(19)27-23(20)26)24-15-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-9,14,16,18H,10-13,15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJFMHCDZHMKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-fluorobenzamide](/img/structure/B3613452.png)
![N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B3613456.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3613469.png)
![N-{[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3613476.png)
![ethyl 4-{[(4-fluorophenyl)(isobutyryl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3613482.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide](/img/structure/B3613487.png)
![2-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B3613501.png)
![N,N'-bis[4-(aminocarbonyl)phenyl]terephthalamide](/img/structure/B3613522.png)
![2-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)benzamide](/img/structure/B3613534.png)
![3-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B3613535.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylbutanamide](/img/structure/B3613538.png)
![N,N-diethyl-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3613550.png)
![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3613551.png)